molecular formula C17H33N3O B247434 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol

2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol

Cat. No. B247434
M. Wt: 295.5 g/mol
InChI Key: CIYLQGMJOMSISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol, also known as HEPPS, is a chemical compound that is commonly used in scientific research. It is a zwitterionic buffer that is used to maintain a stable pH in biological and biochemical experiments. HEPPS has many advantages over other buffers, including its high solubility, low toxicity, and minimal interference with biological processes. In

Scientific Research Applications

2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol is commonly used in scientific research as a buffer in biological and biochemical experiments. It is used to maintain a stable pH in cell culture media, enzyme assays, and protein purification. This compound is also used in electrophysiology experiments to maintain a stable pH in the extracellular fluid surrounding neurons. Additionally, this compound is used in the preparation of liposomes and nanoparticles for drug delivery.

Mechanism of Action

2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa of 7.55, which makes it an effective buffer at physiological pH. This compound is a zwitterionic buffer, meaning it has both positive and negative charges in its structure. This allows it to maintain a stable pH over a wide range of conditions.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with biological processes. This compound has been shown to have minimal effects on cell viability, proliferation, and differentiation. Additionally, this compound does not affect the activity of enzymes or proteins in biochemical assays.

Advantages and Limitations for Lab Experiments

2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol has many advantages over other buffers, including its high solubility, low toxicity, and minimal interference with biological processes. It is also effective at maintaining a stable pH over a wide range of conditions. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other buffers and may not be suitable for large-scale experiments. Additionally, this compound may not be compatible with certain experimental conditions, such as high salt concentrations.

Future Directions

There are many future directions for research on 2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol. One area of research is the development of new this compound derivatives with improved properties, such as increased solubility or lower cost. Additionally, this compound may have potential applications in drug delivery and gene therapy. Further research is needed to explore these potential applications. Finally, there is a need for more research on the effects of this compound on biological systems, including its effects on gene expression and cellular metabolism.
Conclusion:
This compound is a zwitterionic buffer that is commonly used in scientific research. It has many advantages over other buffers, including its high solubility, low toxicity, and minimal interference with biological processes. This compound is effective at maintaining a stable pH in a wide range of conditions and has minimal biochemical and physiological effects on cells and tissues. However, this compound has some limitations for lab experiments, including its relatively high cost and limited compatibility with certain experimental conditions. There are many future directions for research on this compound, including the development of new derivatives and exploration of its potential applications in drug delivery and gene therapy.

Synthesis Methods

2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol is synthesized by reacting piperazine with 1-cyclohexyl-4-chloro-4-piperidinol in the presence of sodium hydroxide. The resulting product is then treated with ethanol to produce this compound. This synthesis method is relatively simple and yields a high purity product.

properties

Molecular Formula

C17H33N3O

Molecular Weight

295.5 g/mol

IUPAC Name

2-[4-(1-cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C17H33N3O/c21-15-14-18-10-12-20(13-11-18)17-6-8-19(9-7-17)16-4-2-1-3-5-16/h16-17,21H,1-15H2

InChI Key

CIYLQGMJOMSISA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CCC(CC2)N3CCN(CC3)CCO

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)N3CCN(CC3)CCO

Origin of Product

United States

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